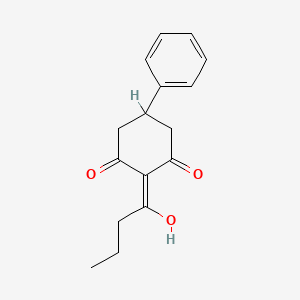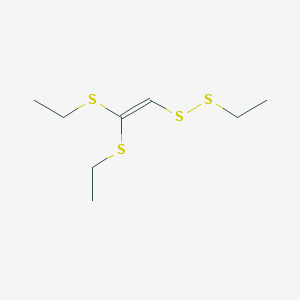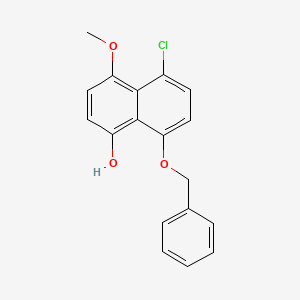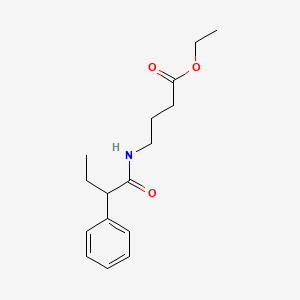
5-Methyl-1,3-thiazolidine-2,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-thiazolidine-2,4-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione typically involves the reaction of a thiol with an aldehyde or ketone in the presence of a base. One common method is the condensation of 2-mercaptoacetic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to achieve high yields and purity. Solvent-free synthesis and the use of non-toxic solvents are also common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and halogenated derivatives. These products have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
5-Methyl-1,3-thiazolidine-2,4-dithione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-thiazolidine-2,4-dithione involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The compound can also generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: This compound shares a similar thiazolidine ring structure but lacks the methyl and dithione groups.
1,3,4-Thiadiazole-2-thione: This compound has a similar sulfur and nitrogen-containing ring but differs in the arrangement of atoms.
Thiazole: Thiazole is a simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Uniqueness
5-Methyl-1,3-thiazolidine-2,4-dithione is unique due to the presence of both methyl and dithione groups, which enhance its chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications .
Propiedades
Número CAS |
89403-84-9 |
|---|---|
Fórmula molecular |
C4H5NS3 |
Peso molecular |
163.3 g/mol |
Nombre IUPAC |
5-methyl-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C4H5NS3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) |
Clave InChI |
RKLLXHCROVICJL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=S)NC(=S)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methyl}phosphonic acid](/img/structure/B14392427.png)

![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)
![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)

![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)

![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)
![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)


